![molecular formula C20H14N4O4S B2500682 2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol CAS No. 946323-54-2](/img/structure/B2500682.png)
2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol" is a structurally complex molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds with potential inhibitory effects on enzymes and possible applications as chemotherapeutic agents.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors to more complex structures. For instance, the synthesis of 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase involves starting from a key intermediate and appending aryl thiols to the 5-position via an oxidative addition reaction . Similarly, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl}acetamides was carried out through a series of reactions starting from benzoic acid, progressing through ethyl benzoate and benzohydrazide, to the final product .
Molecular Structure Analysis
The molecular structure and stability of these compounds are often analyzed using various spectroscopic techniques and computational methods. For example, vibrational spectral analysis using FT-IR and FT-Raman, along with density functional theory calculations, can provide insights into the equilibrium geometry and vibrational wave numbers of the molecules . Additionally, the stability arising from hyperconjugative interactions and charge delocalization can be assessed using Natural Bond Orbital (NBO) analysis .
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their interactions with biological targets. For instance, the synthesized pyrrolo[2,3-d]pyrimidines showed inhibitory activity against various thymidylate synthases and dihydrofolate reductases, indicating their potential as antitumor and antibacterial agents . Molecular docking studies can also suggest possible inhibitory activities against specific proteins, as seen with the pyrimidine derivative analyzed for anti-diabetic potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure and can influence their biological activity. The presence of different substituents can significantly affect the potency of the compounds as enzyme inhibitors. For example, analogues with specific substituents showed greater potency against human thymidylate synthase compared to others . The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the molecular electrostatic potential (MEP), can provide insights into the reactivity and interaction of the compounds with biological targets .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
Compounds structurally related to "2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol" have demonstrated promising antimicrobial and antifungal activities. For instance, derivatives of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazole showed potent and selective activities against the gastric pathogen Helicobacter pylori, highlighting their potential as novel anti-H. pylori agents with low minimal inhibition concentration values and a clinically acceptable rate of resistance development (Carcanague et al., 2002).
Antitumor and Antibacterial Agents
Another study synthesized novel 2-amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase (TS) and as antitumor and/or antibacterial agents. These compounds showed more potent activity against human TS than some of the previously known compounds, indicating their potential in cancer treatment and bacterial infections management (Gangjee et al., 1996).
Corrosion Inhibition
The study of 1,3,4-oxadiazole derivatives for corrosion inhibition on mild steel in sulfuric acid presented a significant application in materials science. These compounds were found to effectively inhibit corrosion, suggesting their use in protective coatings and materials engineering to enhance the longevity and durability of metal structures (Ammal et al., 2018).
High-Performance Materials
In the field of high-performance materials, transparent aromatic polyimides derived from thiophenyl-substituted benzidines, which could be structurally related to the given compound, have been synthesized. These materials exhibit high refractive indices and low birefringences, along with good thermal stability, making them suitable for optical applications (Tapaswi et al., 2015).
Antioxidant Properties
Some new pyrimidine derivatives have been explored for their antioxidant properties, indicating the potential of such compounds in pharmaceutical formulations to mitigate oxidative stress-related diseases. These derivatives showed significant activity in scavenging free radicals, comparable to standard antioxidants like trolox and α-tocopherol (Akbas et al., 2018).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O4S/c25-17-9-14(12-4-2-1-3-5-12)21-20(22-17)29-10-18-23-19(24-28-18)13-6-7-15-16(8-13)27-11-26-15/h1-9H,10-11H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPOJPKGJLEIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC(=CC(=O)N4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

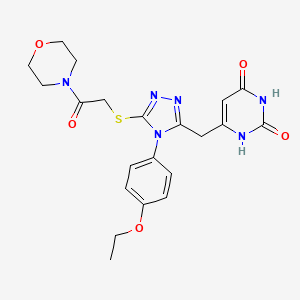
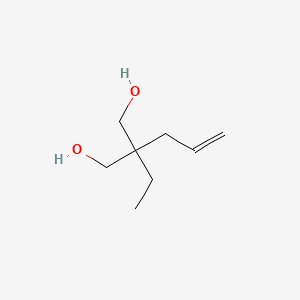
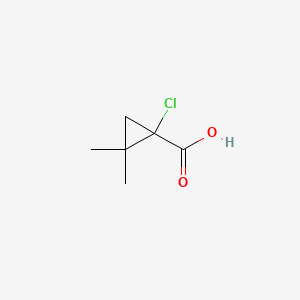

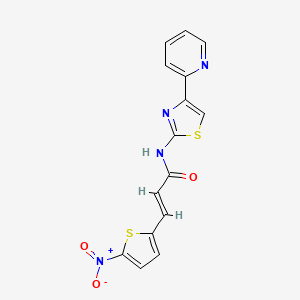

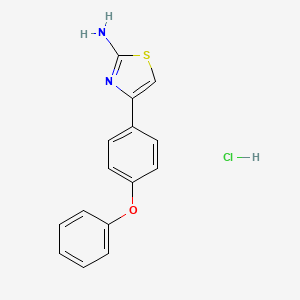
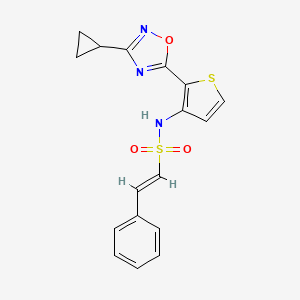
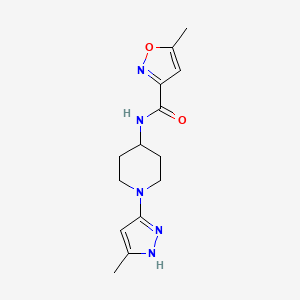



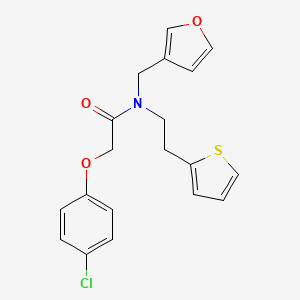
![Tert-butyl N-(2-azaspiro[4.4]nonan-9-yl)carbamate;hydrochloride](/img/structure/B2500622.png)